molecular formula C23H18N4O2S B2503353 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-06-5

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2503353
CAS No.: 1251601-06-5
M. Wt: 414.48
InChI Key: FRWXAVYVZRDCCQ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional functional groups such as a carboxamide and a thiophene moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. This is followed by N-alkylation using sodium carbonate to yield the desired pyrazoloquinoline compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1) . It also disrupts the function of microtubule-associated proteins, leading to cell cycle arrest and inhibition of cell proliferation. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h2-11,13,26H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMPAFWUKNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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